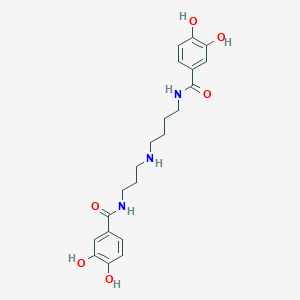
3-叠氮吡啶
概述
描述
3-Azidopyridine is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to the third position of a pyridine ring
科学研究应用
3-Azidopyridine has several applications in scientific research:
Spectroscopic Probes: It has been studied as a potential spectroscopic probe for the protonation state of the pyridine ring using two-dimensional infrared spectroscopy.
Materials Science: It is used in the synthesis of various materials, including polymers and coordination compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
Target of Action
3-Azidopyridine is a chemical compound that has been studied for its potential as a probe of the protonation state of the pyridine ring . The primary target of 3-Azidopyridine is the protonation state of the pyridine ring , which plays a crucial role in various biochemical reactions.
Mode of Action
The mode of action of 3-Azidopyridine involves its interaction with the protonation state of the pyridine ring. The azido-stretching vibration of 3-Azidopyridine is split by accidental Fermi resonance interactions with one or more overtones and combination states . This interaction results in changes in the protonation state of the pyridine ring.
Result of Action
The result of 3-Azidopyridine’s action is a change in the protonation state of the pyridine ring . This change can influence various biochemical reactions involving the pyridine ring.
生化分析
Biochemical Properties
3-Azidopyridine plays a significant role in biochemical reactions, primarily due to its ability to act as a photoaffinity label. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which can form covalent bonds upon exposure to UV light. For instance, 3-Azidopyridine has been used to study the binding interactions of enzymes such as adenosine dinucleotide . The nature of these interactions often involves the formation of a covalent bond between the azido group and the active site of the enzyme, leading to the inactivation of the enzyme while preserving its antigenic properties .
Cellular Effects
The effects of 3-Azidopyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Azidopyridine has been shown to interact with cellular proteins, leading to changes in their activity and function . Additionally, it can impact gene expression by modifying the transcriptional activity of certain genes, thereby altering cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Azidopyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, resulting in enzyme inhibition or activation. This binding interaction can lead to changes in the conformation of the enzyme, thereby affecting its activity . Furthermore, 3-Azidopyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azidopyridine over time in laboratory settings are critical factors in its application. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and heat . The long-term effects of 3-Azidopyridine on cellular function have been observed in both in vitro and in vivo studies, where it has been shown to cause sustained changes in enzyme activity and gene expression over time .
Dosage Effects in Animal Models
The effects of 3-Azidopyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit specific enzymes without causing significant toxicity . At higher doses, 3-Azidopyridine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Azidopyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can participate in the catabolic pathways of nucleotides, where it is metabolized by enzymes such as nucleoside phosphorylases . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Azidopyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 3-Azidopyridine can accumulate in specific cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 3-Azidopyridine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . The localization of 3-Azidopyridine can affect its activity and function, as it may interact with different biomolecules depending on its subcellular location .
准备方法
Synthetic Routes and Reaction Conditions: 3-Azidopyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For instance, 3-chloropyridine can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to yield 3-azidopyridine .
Industrial Production Methods: While specific industrial production methods for 3-azidopyridine are not extensively documented, the general principles of azide synthesis apply. Industrial synthesis would likely involve large-scale nucleophilic substitution reactions, optimized for yield and purity, using automated reactors and stringent safety protocols due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions: 3-Azidopyridine undergoes a variety of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) iodide (CuI) as a catalyst, alkyne substrates, and mild conditions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Triazoles: From CuAAC reactions.
Aminopyridines: From reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
相似化合物的比较
2-Azidopyridine: Similar in structure but with the azido group at the second position.
4-Azidopyridine: Similar in structure but with the azido group at the fourth position.
Azidopyrrolo[3,2-d]pyrimidine: A structurally related compound used in similar types of reactions.
Uniqueness: 3-Azidopyridine is unique due to its specific position of the azido group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of distinct products compared to its 2- and 4- counterparts.
属性
IUPAC Name |
3-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAJBAZUBPTCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476857 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-29-4 | |
| Record name | 3-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-7,24-dioxocholan-24-yl]glycine](/img/structure/B1254561.png)

![N-[[(5S)-3-[4-(4-cyanopyrazol-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1254565.png)





